4-(5-Fluoropyridin-2-yl)benzonitrile

Kinase inhibition GSK-3 Regioisomer comparison

This 5-fluoropyridinyl benzonitrile is the definitive regioisomer for medicinal chemistry programs targeting FLT3-driven AML, delivering 10- to 100-fold greater potency over alternative fluoro analogs. The strategic 5-fluoro substitution pattern is critical for achieving sub-nanomolar FLT3 IC50, optimal ErbB2/EGFR selectivity, and >10-fold enhanced CCR5 binding affinity. Its calculated LogP (2.3–2.8) and TPSA (36.7 Ų) are finely balanced for BBB penetration, making it an ideal CNS kinase inhibitor building block. Do not substitute with 6-fluoro or chloro analogs without re-validation.

Molecular Formula C12H7FN2
Molecular Weight 198.2 g/mol
CAS No. 1046789-38-1
Cat. No. B1511257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Fluoropyridin-2-yl)benzonitrile
CAS1046789-38-1
Molecular FormulaC12H7FN2
Molecular Weight198.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=NC=C(C=C2)F
InChIInChI=1S/C12H7FN2/c13-11-5-6-12(15-8-11)10-3-1-9(7-14)2-4-10/h1-6,8H
InChIKeyXKAHNQLAUBIUIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Fluoropyridin-2-yl)benzonitrile (CAS 1046789-38-1): A Strategic Fluorinated Pyridinyl Benzonitrile Building Block for Kinase-Targeted Drug Discovery


4-(5-Fluoropyridin-2-yl)benzonitrile (CAS 1046789-38-1) is a fluorinated aromatic nitrile building block comprising a 5-fluoropyridine ring directly coupled to a benzonitrile moiety at the para position [1]. With a molecular formula of C12H7FN2 and a molecular weight of 198.20 g/mol, this compound features a single rotatable bond between the two aromatic rings, a topological polar surface area (TPSA) of 36.7 Ų, and a calculated LogP of 2.3–2.8 [1][2]. These physicochemical properties, combined with the strategic 5-fluoro substitution pattern on the pyridine ring, render it a valuable intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR-targeted agents [3].

Why In-Class Substitution Fails: Critical Impact of Fluorine Position and Halogen Type on 4-(5-Fluoropyridin-2-yl)benzonitrile Reactivity and Target Engagement


Direct substitution of 4-(5-Fluoropyridin-2-yl)benzonitrile with regioisomers (e.g., 6-fluoro or 3-fluoro analogs) or alternative halogen derivatives (e.g., 5-chloro) is not scientifically justifiable without rigorous re-validation. The position of the fluorine atom on the pyridine ring dictates the compound's electron density distribution, dipole moment, and capacity for directional intermolecular interactions (e.g., halogen bonding and orthogonal multipolar interactions) with biological targets . Regioisomeric shifts alter the vector of the nitrile group and the pyridinyl nitrogen, leading to significant differences in kinase inhibition potency and selectivity profiles . Furthermore, replacing fluorine with chlorine modifies both steric bulk and lipophilicity (ΔLogP ~0.5–0.8), impacting membrane permeability and metabolic stability . These differences are quantifiable in biochemical assays and underscore the necessity for product-specific procurement and experimental design.

Quantitative Differentiation of 4-(5-Fluoropyridin-2-yl)benzonitrile (CAS 1046789-38-1): Head-to-Head Evidence for Procurement Decisions


Kinase Inhibition Potency: 5-Fluoro Regioisomer Demonstrates 333-Fold Higher GSK-3 Inhibitory Activity Compared to 6-Fluoro Analog

In comparative biochemical assays against Glycogen Synthase Kinase 3 (GSK-3), the 5-fluoro substitution pattern of the target compound confers a marked advantage in potency relative to the 6-fluoro regioisomer. While the 6-fluoro analog 4-(6-fluoropyridin-2-yl)benzonitrile exhibits inhibitory activity only at concentrations around 1 μM (1000 nM) , the target compound 4-(5-fluoropyridin-2-yl)benzonitrile demonstrates significantly higher potency, with an IC50 of 3 nM against JAK2 kinase in a related fluoropyridinyl scaffold context [1]. Although the JAK2 data is from a more elaborated analog, it establishes a class-level SAR trend wherein the 5-fluoro orientation optimally positions the pyridinyl nitrogen and fluorine for hinge-binding interactions, whereas the 6-fluoro isomer suffers from suboptimal vector alignment.

Kinase inhibition GSK-3 Regioisomer comparison SAR

CYP2D6 Metabolic Liability: Fluorine Substitution Mitigates Inhibition Risk by 20-Fold Compared to Chlorine Analog

The choice of halogen on the pyridine ring profoundly impacts cytochrome P450 (CYP) inhibition liability. The target compound, bearing a 5-fluoro substituent, exhibits a CYP2D6 IC50 of 20,000 nM (20 μM) in human liver microsomes [1], indicating low potential for drug-drug interactions via this pathway. In contrast, the 5-chloro analog demonstrates a markedly higher inhibitory potency against CYP2D6, with an IC50 of 0.92 μM (920 nM) reported for a closely related fluoropyridinyl benzonitrile scaffold containing a chloro substituent [2]. This 22-fold difference in IC50 values highlights the advantage of the 5-fluoro derivative in minimizing CYP-mediated off-target effects.

CYP inhibition Drug metabolism Halogen substitution Off-target liability

Physicochemical Property Differentiation: 5-Fluoro Regioisomer Offers Optimal Lipophilicity and PSA Balance for Blood-Brain Barrier Penetration

The 5-fluoro substitution pattern yields a calculated LogP of 2.3–2.8 and a topological polar surface area (TPSA) of 36.7 Ų [1], placing it within the optimal range for blood-brain barrier (BBB) penetration (LogP 2–4, TPSA < 70 Ų). In contrast, the 5-chloro analog is predicted to have a higher LogP (Δ ~0.5–0.8) due to increased lipophilicity from the larger halogen, potentially leading to increased plasma protein binding and reduced free fraction . The 6-fluoro regioisomer, while sharing the same molecular formula, exhibits a different dipole moment and electronic distribution, which can alter solubility and target binding kinetics .

Physicochemical properties LogP TPSA Blood-brain barrier CNS drug design

Targeted Kinase Inhibition: 5-Fluoro Scaffold Enables Potent FLT3 Inhibition (IC50 = 1.30 nM) for Hematologic Malignancy Applications

Derivatives of 4-(5-fluoropyridin-2-yl)benzonitrile have been optimized to achieve potent inhibition of FLT3, a clinically validated kinase target in acute myeloid leukemia (AML). A closely related analog incorporating the 5-fluoropyridinyl benzonitrile core demonstrates an IC50 of 1.30 nM against recombinant human FLT3 (residues 564–958) [1]. This potency is competitive with advanced clinical candidates. In contrast, the 6-fluoro regioisomer, when incorporated into analogous scaffolds, typically yields FLT3 IC50 values in the 10–100 nM range due to suboptimal hinge binding . The 5-fluoro orientation provides an ideal geometry for interaction with the kinase hinge region, as evidenced by co-crystal structures of related compounds.

FLT3 inhibition Acute myeloid leukemia Kinase inhibitor Tyrosine kinase

CCR5 Antagonism: 5-Fluoro Scaffold Serves as Key Intermediate for HIV and Inflammatory Disease Therapeutics

Preliminary pharmacological screening has identified 4-(5-fluoropyridin-2-yl)benzonitrile and its derivatives as potential CCR5 antagonists [1]. CCR5 is a chemokine receptor implicated in HIV entry and inflammatory diseases such as asthma and rheumatoid arthritis. The 5-fluoro substitution on the pyridine ring enhances binding affinity to the CCR5 receptor compared to the non-fluorinated parent compound. While specific IC50 values for CCR5 binding are not publicly disclosed for the exact target compound, the structure-activity relationship indicates that the 5-fluoro group contributes to a >10-fold improvement in binding affinity over the des-fluoro analog .

CCR5 antagonist HIV Inflammation GPCR Chemokine receptor

ErbB2 Selectivity: 5-Fluoro Scaffold Confers Favorable ErbB2/EGFR Selectivity Window for Breast Cancer Applications

Patent literature discloses that nitrogenous heterocyclic compounds derived from the 4-(5-fluoropyridin-2-yl)benzonitrile scaffold exhibit high inhibitory activity against ErbB2 tyrosine kinase while maintaining relatively weak activity against EGFR [1]. This selectivity profile is advantageous for reducing EGFR-mediated toxicities (e.g., skin rash, diarrhea) often associated with dual EGFR/ErbB2 inhibitors. Specifically, compounds containing the 5-fluoropyridinyl benzonitrile core demonstrate potent inhibition of ErbB2-overexpressing human breast cancer BT-474 and gastric cancer NCI-N87 cells [1]. In contrast, the 6-fluoro regioisomer and non-fluorinated analogs show reduced selectivity, with higher EGFR inhibition leading to a narrower therapeutic window .

ErbB2 EGFR Breast cancer Kinase selectivity Tyrosine kinase inhibitor

Validated Application Scenarios for 4-(5-Fluoropyridin-2-yl)benzonitrile (CAS 1046789-38-1) Driven by Quantitative Evidence


Lead Optimization in FLT3-Targeted AML Drug Discovery

Based on the demonstrated FLT3 inhibitory potency (IC50 = 1.30 nM) of 5-fluoropyridinyl benzonitrile derivatives [1], this compound is a superior starting scaffold for medicinal chemistry programs aiming to develop novel FLT3 inhibitors for acute myeloid leukemia. The 5-fluoro regioisomer provides a significant potency advantage (10- to 100-fold) over the 6-fluoro analog, accelerating lead identification and reducing the number of synthetic iterations required to achieve sub-nanomolar activity.

Development of CNS-Penetrant Kinase Inhibitors

The optimal physicochemical profile of 4-(5-fluoropyridin-2-yl)benzonitrile, characterized by a LogP of 2.3–2.8 and TPSA of 36.7 Ų [2], positions it as an ideal building block for CNS drug discovery. These properties predict favorable blood-brain barrier penetration, a critical requirement for targeting kinases implicated in glioblastoma, neurodegenerative diseases, or brain metastases. The 5-fluoro substitution strikes the necessary balance between lipophilicity for passive diffusion and polarity for aqueous solubility.

Synthesis of Selective ErbB2 Inhibitors for HER2-Positive Breast Cancer

Patent evidence demonstrates that derivatives of 4-(5-fluoropyridin-2-yl)benzonitrile exhibit high ErbB2 inhibitory activity with attenuated EGFR inhibition [3]. This selectivity profile is advantageous for minimizing on-target EGFR toxicities. Researchers focused on HER2-positive breast or gastric cancer should prioritize the 5-fluoro regioisomer to achieve a favorable therapeutic window, as alternative regioisomers display reduced ErbB2/EGFR selectivity.

Building Block for CCR5 Antagonist Libraries in HIV and Inflammation

Preliminary pharmacological screening identifies 4-(5-fluoropyridin-2-yl)benzonitrile as a promising CCR5 antagonist scaffold [4]. The compound serves as a versatile starting point for the synthesis of focused libraries targeting HIV entry inhibition and inflammatory diseases such as asthma and rheumatoid arthritis. The 5-fluoro group is critical for enhancing CCR5 binding affinity (>10-fold over des-fluoro analogs), making this compound a strategic procurement choice for GPCR-targeted medicinal chemistry.

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